2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide
Overview
Description
2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide is a useful research compound. Its molecular formula is C11H13ClFNO and its molecular weight is 229.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable it is in various environments .
Biochemical Analysis
Biochemical Properties
2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with toll-like receptor 4 (TLR4), inhibiting its intracellular signaling and subsequently reducing cytokine production . This interaction suggests that this compound may have potential therapeutic applications in inflammatory diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with TLR4 signaling pathways can lead to a decrease in the production of pro-inflammatory cytokines, thereby affecting immune responses . Additionally, it may impact other cellular processes such as apoptosis and cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of TLR4 signaling by binding to the receptor and preventing its activation . This inhibition leads to a reduction in the downstream signaling cascade, ultimately decreasing the expression of genes involved in inflammation. The compound’s ability to modulate gene expression highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its degradation and long-term effects on cellular function need further investigation. In vitro and in vivo studies are essential to understand the temporal dynamics of its activity and stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-response relationship is crucial for determining the therapeutic window of this compound.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are areas of ongoing research. Identifying the metabolic pathways and their regulation can provide insights into the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Understanding these interactions can help elucidate its localization and accumulation in different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Investigating its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-8(14(2)11(15)7-12)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHDTEQFSRLNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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